tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C10H19FN2O2 . It has a molecular weight of 218.27 . The compound is also known by its CAS Number: 2306245-26-9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 . This code provides a specific string of characters that represents the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.27 . The InChI code provides information about its molecular structure . Unfortunately, specific physical and chemical properties like melting point, boiling point, or solubility were not found in the search results.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate”, also known as “3-(Boc-aminomethyl)-3-fluoropyrrolidine”, focusing on six unique applications:
Pharmaceutical Research
Fluoropyrrolidine derivatives are often utilized in pharmaceutical research due to their potential biological activity. The presence of fluorine can significantly affect the biological properties of molecules, making them valuable in drug design and development .
Agrochemical Development
Compounds with fluorine are commonly used in agrochemicals. The unique properties imparted by the fluorine atom can lead to enhanced activity and selectivity in agricultural chemicals .
Medical Imaging
Organofluorine compounds have applications in medical imaging, such as in positron emission tomography (PET) scans, where they can be used as tracers due to their distinctive radioactive properties .
Synthesis of Biologically Active Natural Products
Chiral pyrrolidinyl units, such as those found in tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate, are important building blocks for synthesizing biologically active natural products and drugs .
Medicinal Chemistry Building Blocks
4-Fluoropyrrolidine derivatives serve as useful building blocks in medicinal chemistry, particularly for creating molecules with specific stereochemistry that is important for biological activity .
Antitumor and Antiviral Research
Pyrrolidine-functionalized compounds have been explored for their potential antitumor and antiviral activities. They are structurally characterized and screened for these properties, which could include derivatives of tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEHPMQIVVIUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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